N-De[2-(methylsulfonyl)ethyl] Lapatinib
Overview
Description
The compound “6-[5-(aminomethyl)furan-2-yl]-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]quinazolin-4-amine” is an organic molecule with the CAS Number 697299-82-4 . Its molecular formula is C26H20ClFN4O2 and it has a molecular weight of 474.91400 .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C26H20ClFN4O2. It includes a furan ring substituted with an aminomethyl group, a quinazolin ring, and a phenyl ring substituted with a chloro and methoxy group .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the available literature .Scientific Research Applications
Tosylate Salts of Anticancer Drug Lapatinib
Ravikumar, K. et al. (2013) investigated tosylate salts of the anticancer drug lapatinib, which shares structural similarities with the compound . Their study focused on the crystallization and characterization of lapatinib cation in distorted U-like conformations, elucidating the role of nonbonded interactions in the solid state, crucial for the physicochemical properties of drug products (Ravikumar et al., 2013).
Novel 4-Arylaminoquinazolines with Antitumor Activity
Zhang, Y. et al. (2019) designed and synthesized novel 4-arylaminoquinazoline derivatives, including a compound similar to the one , showing significant inhibitory effects against tumor cells. Their study highlighted the potential of these compounds as potent antitumor agents, particularly in inducing apoptosis and cell cycle arrest in cancer cells (Zhang et al., 2019).
Fluorine-Substituted Quinazolin-2-Amine Derivatives for Anti-Inflammatory Activity
Sun, Y. et al. (2019) synthesized fluorine-substituted benzo[h]quinazolin-2-amine derivatives, exploring their improved solubility and potential anti-inflammatory effects. The study provides insights into the structural modifications enhancing the biological activities of such compounds (Sun et al., 2019).
Quinazolines as Histamine H4 Receptor Inverse Agonists
Smits, R. et al. (2008) explored quinazoline-containing compounds as histamine H4 receptor inverse agonists. These compounds showed potential as dual-action ligands for both histamine H1 and H4 receptors, indicating therapeutic benefits in anti-inflammatory applications (Smits et al., 2008).
Synthesis of Gefitinib for Imaging EGFR Tyrosine Kinase
Holt, D. et al. (2006) synthesized [11C]gefitinib, an inhibitor of epidermal growth factor receptor tyrosine kinase (EGFR-TK), for imaging purposes. This study showcases the application of similar compounds in diagnostic imaging, particularly in positron emission tomography (PET) for cancer research (Holt et al., 2006).
Synthesis and Biological Activity of Quinazolinone-4-Ones
Kaur, H. et al. (2010) synthesized thiadiazolylpyridinyl/indolylisoxazolyl quinazolinone-4-ones, evaluating their antipsychotic and anticonvulsant activities. This research expands the understanding of quinazoline derivatives in neuropharmacology (Kaur et al., 2010).
Mechanism of Action
Target of Action
Lapatinib Impurity 3, also known as “6-[5-(aminomethyl)furan-2-yl]-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]quinazolin-4-amine”, “Lapatinib metabolite M4 [DMD]”, “N-De[2-(methylsulfonyl)ethyl] Lapatinib”, “6MG3HT6C36”, or “Lapatinib metabolite M2 [MOLPHARM]”, primarily targets the human epidermal growth factor receptor type 2 (HER2/ERBB2) and epidermal growth factor receptor (HER1/EGFR/ERBB1) tyrosine kinases . These receptors play a crucial role in the regulation of cell growth and differentiation .
Mode of Action
Lapatinib Impurity 3 acts as a tyrosine kinase inhibitor. It binds to the intracellular phosphorylation domain of HER1 and HER2, blocking the ATP-binding site . This prevents receptor autophosphorylation upon ligand binding, thereby inhibiting the activation of downstream signaling pathways involved in cell proliferation and survival .
Biochemical Pathways
The inhibition of HER1 and HER2 tyrosine kinases by Lapatinib Impurity 3 affects multiple biochemical pathways. It disrupts the PI3K/Akt and the Ras/Raf/MAPK pathways, which are critical for cell growth, survival, and differentiation . By blocking these pathways, the compound can inhibit the proliferation of cancer cells and induce apoptosis .
Pharmacokinetics
The parent compound, lapatinib, is known to be metabolized in the liver, primarily by cyp3a4 and to a lesser extent by cyp3a5 and cyp2c19 . It’s reasonable to assume that Lapatinib Impurity 3 might have similar ADME properties.
Result of Action
The molecular and cellular effects of Lapatinib Impurity 3’s action include the inhibition of cell proliferation and induction of apoptosis in cancer cells overexpressing HER1 and HER2 . This can lead to a reduction in tumor size and potentially delay the progression of the disease .
Action Environment
The action, efficacy, and stability of Lapatinib Impurity 3 can be influenced by various environmental factors. These may include the presence of other drugs (potential for drug-drug interactions), patient-specific factors (such as genetic polymorphisms in drug-metabolizing enzymes), and disease-specific factors (such as the overexpression of target receptors in certain cancers) .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-[5-(aminomethyl)furan-2-yl]-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]quinazolin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClFN4O2/c27-22-12-19(5-8-25(22)33-14-16-2-1-3-18(28)10-16)32-26-21-11-17(4-7-23(21)30-15-31-26)24-9-6-20(13-29)34-24/h1-12,15H,13-14,29H2,(H,30,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQHFMDSFFGTFSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)C5=CC=C(O5)CN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClFN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40620660 | |
Record name | 6-[5-(Aminomethyl)furan-2-yl]-N-{3-chloro-4-[(3-fluorophenyl)methoxy]phenyl}quinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40620660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
697299-82-4 | |
Record name | N-Dealkylated lapatinib | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0697299824 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-[5-(Aminomethyl)furan-2-yl]-N-{3-chloro-4-[(3-fluorophenyl)methoxy]phenyl}quinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40620660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-DEALKYLATED LAPATINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MG3HT6C36 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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